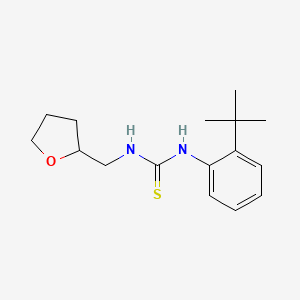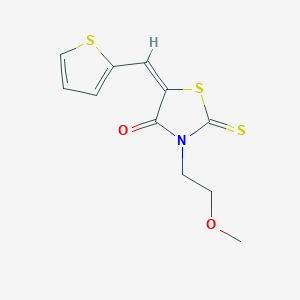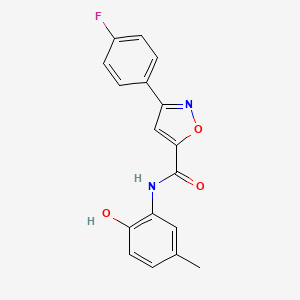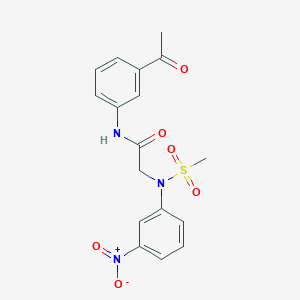![molecular formula C21H19N3O2 B4650928 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4650928.png)
2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
説明
2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plant species, including Banisteriopsis caapi and Peganum harmala. Harmine has been used traditionally in shamanic rituals and is known for its psychoactive effects. However, recent research has focused on its potential therapeutic applications in various diseases.
作用機序
Harmine exerts its therapeutic effects through various mechanisms, including inhibition of protein kinases, inhibition of monoamine oxidase, and modulation of the immune system. Harmine has been found to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and proliferation. Inhibition of protein kinases can lead to apoptosis in cancer cells and can also reduce inflammation. Harmine has also been found to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. Inhibition of monoamine oxidase can lead to increased levels of these neurotransmitters, which can improve mood and cognitive function. Harmine has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Harmine has been found to have various biochemical and physiological effects, including inhibition of DNA synthesis, induction of cell cycle arrest, and modulation of neurotransmitter levels. Harmine has been found to inhibit DNA synthesis, which can lead to cell death in cancer cells. Harmine has also been found to induce cell cycle arrest, which can prevent the proliferation of cancer cells. In addition, 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been found to modulate neurotransmitter levels, which can improve mood and cognitive function.
実験室実験の利点と制限
Harmine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Harmine is readily available from natural sources and can also be synthesized using various methods. Harmine is also relatively inexpensive compared to other drugs used in lab experiments. However, 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has some limitations for lab experiments, including its potential toxicity and lack of specificity. Harmine can be toxic at high doses and can also have off-target effects due to its non-specific binding to various proteins.
将来の方向性
There are several future directions for research on 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, including its potential use in combination therapies, its effects on the microbiome, and its potential use in mental health disorders. Harmine has been found to have synergistic effects with other drugs in cancer treatment and may have similar effects in other diseases. Harmine has also been found to have effects on the microbiome, which may have implications for various diseases. In addition, 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has shown promise in the treatment of mental health disorders, including depression and anxiety, and may have potential for further research in this area.
科学的研究の応用
Harmine has been found to have various therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. Harmine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in several types of cancer, including breast, lung, and prostate cancer. Harmine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been found to have neuroprotective effects by inhibiting the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
特性
IUPAC Name |
2'-propanoylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-2-18(25)24-12-11-14-13-7-3-5-9-16(13)22-19(14)21(24)15-8-4-6-10-17(15)23-20(21)26/h3-10,22H,2,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOXGESUFVUCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4650871.png)

![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4650884.png)
![methyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4650904.png)
![N-2-naphthyl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4650905.png)

![N-[1-(1-adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B4650915.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B4650922.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide](/img/structure/B4650936.png)
![1-(3,5-dimethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4650940.png)
![2-{1-(4-fluorobenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4650941.png)